molecular formula C8H13NO B11956147 1,3-Dimethyl-2-cyclopentene-1-carboxamide

1,3-Dimethyl-2-cyclopentene-1-carboxamide

Cat. No.: B11956147
M. Wt: 139.19 g/mol
InChI Key: JDUDTFDYQYMFCR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-cyclopentene-1-carboxamide is an organic compound with the molecular formula C8H13NO. It is a rare and unique chemical that is primarily used in early discovery research . The compound features a cyclopentene ring substituted with two methyl groups and a carboxamide group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-cyclopentene-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-2-cyclopentene with a suitable amide-forming reagent. The reaction conditions often require a catalyst and a solvent to facilitate the cyclization process .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-cyclopentene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1,3-Dimethyl-2-cyclopentene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dimethyl-2-cyclopentene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentene ring and methyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-cyclopentene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1,3-dimethylcyclopent-2-ene-1-carboxamide

InChI

InChI=1S/C8H13NO/c1-6-3-4-8(2,5-6)7(9)10/h5H,3-4H2,1-2H3,(H2,9,10)

InChI Key

JDUDTFDYQYMFCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC1)(C)C(=O)N

Origin of Product

United States

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